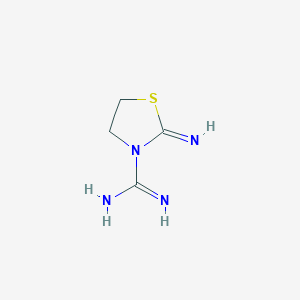

2-Imino-1,3-thiazolidine-3-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

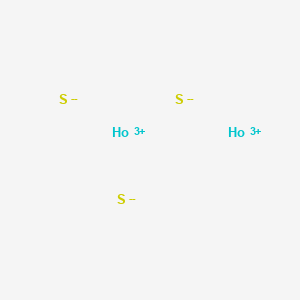

2-Imino-1,3-thiazolidine-3-carboximidamide, also known as Aminoimidazole carboxamide ribonucleotide (AICAR), is a nucleotide that is involved in the regulation of energy metabolism. It is synthesized from aminoimidazole ribonucleotide (AIR) and is a precursor of the purine nucleotide biosynthesis pathway. AICAR has been studied extensively for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer.

Wirkmechanismus

AICAR works by mimicking the effects of AMP on AMPK activation. It binds to the γ-subunit of AMPK, leading to conformational changes that result in increased phosphorylation and activation of the enzyme. This, in turn, leads to the activation of downstream signaling pathways that regulate energy metabolism, including the uptake and oxidation of glucose and fatty acids.

Biochemische Und Physiologische Effekte

AICAR has been shown to have a variety of biochemical and physiological effects, including the activation of AMPK, the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of inflammatory cytokine production. It has also been shown to have anti-tumor effects, potentially through the induction of apoptosis and inhibition of angiogenesis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using AICAR in lab experiments is its specificity for AMPK activation, which allows for targeted modulation of energy metabolism pathways. However, its effects can be influenced by other factors, such as the presence of other nucleotides or the activity of other enzymes in the pathway. Additionally, the use of AICAR in animal studies can be limited by its short half-life and poor bioavailability.

Zukünftige Richtungen

Future research on AICAR could focus on the development of more potent and selective AMPK activators, as well as the exploration of its potential therapeutic applications in diseases such as cancer and inflammatory disorders. Additionally, studies could investigate the effects of AICAR on other metabolic pathways and its potential interactions with other drugs.

Synthesemethoden

AICAR can be synthesized by the reaction of AIR with carboxylic acid anhydrides or acid chlorides in the presence of a base. The reaction proceeds through the formation of an imidazole intermediate, which is then converted to AICAR by the addition of a cyanamide group.

Wissenschaftliche Forschungsanwendungen

AICAR has been shown to have a variety of biological effects, including the activation of AMP-activated protein kinase (AMPK), a key regulator of energy metabolism. AMPK activation leads to the stimulation of glucose uptake and fatty acid oxidation, which can improve insulin sensitivity and reduce lipid accumulation in cells. AICAR has also been shown to have anti-inflammatory and anti-tumor effects, suggesting potential therapeutic applications in diseases such as cancer and inflammatory disorders.

Eigenschaften

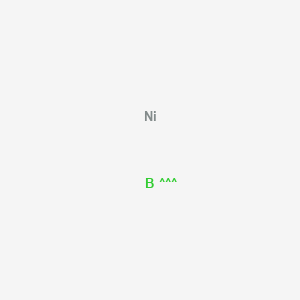

CAS-Nummer |

10455-64-8 |

|---|---|

Produktname |

2-Imino-1,3-thiazolidine-3-carboximidamide |

Molekularformel |

C4H8N4S |

Molekulargewicht |

144.2 g/mol |

IUPAC-Name |

2-imino-1,3-thiazolidine-3-carboximidamide |

InChI |

InChI=1S/C4H8N4S/c5-3(6)8-1-2-9-4(8)7/h7H,1-2H2,(H3,5,6) |

InChI-Schlüssel |

MKIAQWKJRPBZPQ-UHFFFAOYSA-N |

SMILES |

C1CSC(=N)N1C(=N)N |

Kanonische SMILES |

C1CSC(=N)N1C(=N)N |

Synonyme |

2-Imino-3-thiazolidinecarboxamidine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)